3-(Ethylthio)-2-methylpropan-1-amine 3-(Ethylthio)-2-methylpropan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18224547
InChI: InChI=1S/C6H15NS/c1-3-8-5-6(2)4-7/h6H,3-5,7H2,1-2H3
SMILES:
Molecular Formula: C6H15NS
Molecular Weight: 133.26 g/mol

3-(Ethylthio)-2-methylpropan-1-amine

CAS No.:

Cat. No.: VC18224547

Molecular Formula: C6H15NS

Molecular Weight: 133.26 g/mol

* For research use only. Not for human or veterinary use.

3-(Ethylthio)-2-methylpropan-1-amine -

Specification

Molecular Formula C6H15NS
Molecular Weight 133.26 g/mol
IUPAC Name 3-ethylsulfanyl-2-methylpropan-1-amine
Standard InChI InChI=1S/C6H15NS/c1-3-8-5-6(2)4-7/h6H,3-5,7H2,1-2H3
Standard InChI Key MRGYZULSBYJUAU-UHFFFAOYSA-N
Canonical SMILES CCSCC(C)CN

Introduction

Chemical Structure and Physicochemical Properties

3-(Ethylthio)-2-methylpropan-1-amine (C₆H₁₅NS) features a 2-methylpropan-1-amine backbone modified by an ethylthio group at the third carbon. The molecule’s structure can be represented as:

CH3-C(CH3)-CH2-S-CH2CH3\text{CH}_3\text{-C(CH}_3\text{)-CH}_2\text{-S-CH}_2\text{CH}_3

Key physicochemical properties include:

  • Molecular weight: 133.25 g/mol

  • Polarity: Moderate (due to the amine and thioether groups)

  • Solubility: Likely soluble in polar organic solvents (e.g., ethanol, DMSO) but poorly soluble in water.

The ethylthio group introduces steric bulk and electron-rich sulfur, influencing both nucleophilic and electrophilic reactivity .

Synthesis Pathways

Nucleophilic Substitution Reactions

A common route to thioether-containing amines involves nucleophilic displacement of halides or hydroxyl groups. For example, 3-amino-2-methylpropan-1-ol (a structurally related compound) undergoes reactions with thiols in the presence of activating agents . Adapting this approach, 3-(Ethylthio)-2-methylpropan-1-amine could be synthesized via:

3-Hydroxy-2-methylpropan-1-amine + EthylthiolAcid Catalyst3-(Ethylthio)-2-methylpropan-1-amine\text{3-Hydroxy-2-methylpropan-1-amine + Ethylthiol} \xrightarrow{\text{Acid Catalyst}} \text{3-(Ethylthio)-2-methylpropan-1-amine}

Example Reaction Conditions

Data from analogous syntheses provide insight into optimal conditions:

Reaction ComponentConditionsYieldSource
3-Amino-2-methylpropanolSOCl₂, CH₂Cl₂, 0°C → RT86%
Sodium hydride, THF40°C, 72 hr48.5%

These conditions highlight the importance of temperature control and reagent selection in achieving efficient conversions .

Chemical Reactivity

Amine-Driven Reactions

The primary amine group participates in:

  • Acylation: Formation of amides with acyl chlorides (e.g., 4-fluorobenzoyl chloride) .

  • Schiff base formation: Reaction with carbonyl compounds to generate imines.

Thioether-Specific Reactivity

The ethylthio group can undergo:

  • Oxidation: Conversion to sulfoxides or sulfones under oxidative conditions.

  • Alkylation: Further substitution at the sulfur center.

Comparative Analysis with Analogues

CompoundKey DifferencesReactivity Profile
2-Methylpropan-1-amineLacks sulfur functionalityLimited to amine chemistry
N-Ethyl-N-methylpropanamineTertiary amine structureReduced nucleophilicity
3-Amino-2-methylpropan-1-olHydroxyl instead of thioetherHydrogen-bonding capacity

The inclusion of sulfur in 3-(Ethylthio)-2-methylpropan-1-amine broadens its reactivity and potential applications compared to non-sulfur analogues .

Research Findings and Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing heterocycles (e.g., oxazoles) . For example:
3-(Ethylthio)-2-methylpropan-1-amine4-Fluorobenzoyl ChlorideOxazole derivative\text{3-(Ethylthio)-2-methylpropan-1-amine} \xrightarrow{\text{4-Fluorobenzoyl Chloride}} \text{Oxazole derivative}

Material Science

Thioether-containing amines act as ligands in metal-organic frameworks (MOFs), leveraging sulfur’s electron-donating properties.

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